

spectroscopic analysis of formamidoxime (NMR, IR, MS)

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Compound of Interest

Compound Name: *Formamidoxime*

Cat. No.: *B1203019*

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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of **formamidoxime** in solution. Both ^1H and ^{13}C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. As experimental NMR data for **formamidoxime** is not widely published, the following tables are based on predicted values derived from spectral databases and an understanding of chemical shift principles for its constituent functional groups.

Data Presentation: Predicted NMR Data

Table 1: Predicted ^1H NMR Spectral Data for **Formamidoxime** Solvent: DMSO- d_6

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
~ 7.0 - 7.5	Singlet (s)	CH	Proton attached to the C=N double bond.
~ 5.0 - 6.0	Broad (br s)	NH ₂	Amine protons; chemical shift can be variable.
~ 9.0 - 10.0	Broad (br s)	OH	Oxime hydroxyl proton; chemical shift can be variable.

Table 2: Predicted ¹³C NMR Spectral Data for **Formamidoxime** Solvent: DMSO-d₆

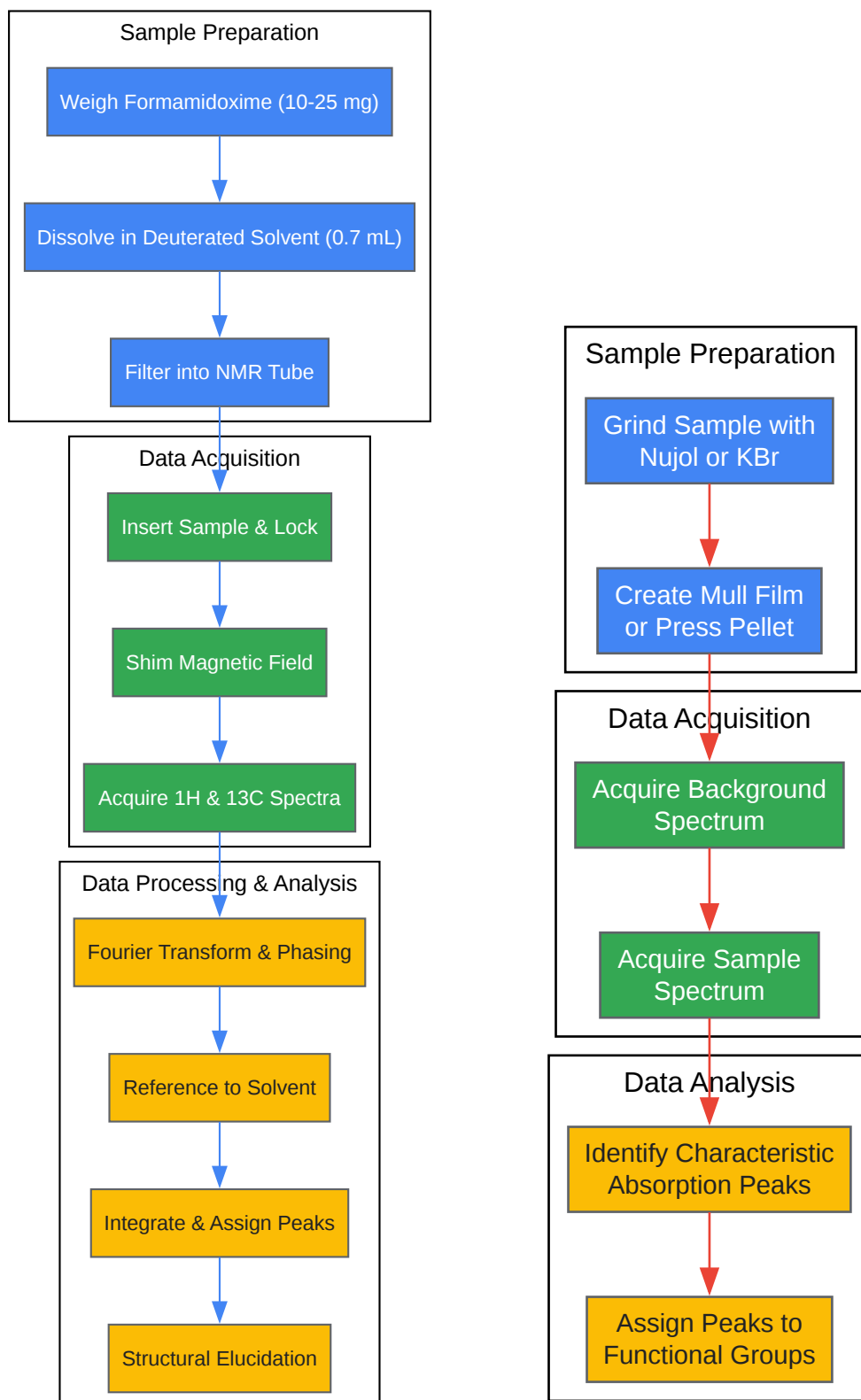
Chemical Shift (δ , ppm)	Assignment	Notes
~ 145 - 155	C=N	Carbon of the imine functional group.

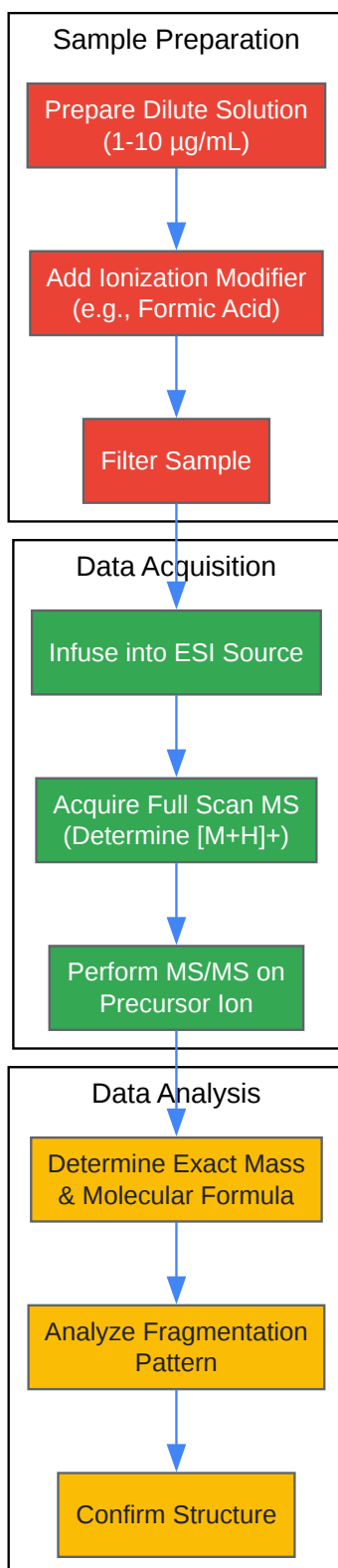
Experimental Protocol: NMR Analysis

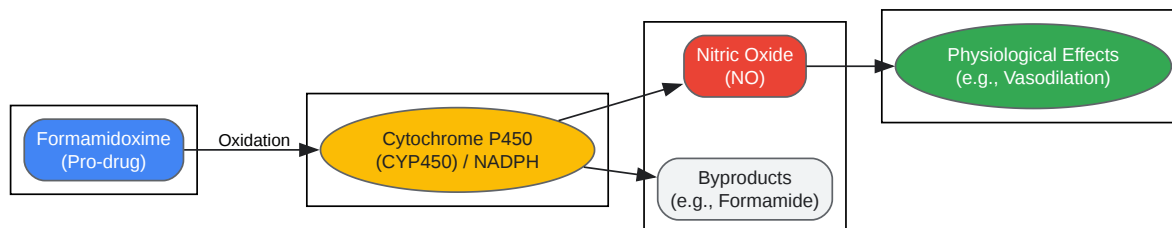
- Sample Preparation:
 - Accurately weigh 10-25 mg of solid **formamidoxime**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. **Formamidoxime**'s polarity suggests DMSO-d₆ is a good choice.
 - Ensure the sample is fully dissolved. If solid particles remain, filter the solution through a pipette with a small, tightly packed plug of glass wool directly into a clean 5 mm NMR tube.
 - The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the spectrometer's probe.

- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - Acquire a standard ^1H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a greater number of scans will be required due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
 - Phase the resulting spectrum to ensure all peaks are in the positive phase.
 - Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum to determine the relative ratios of protons.

Visualization: NMR Analysis Workflow







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References

- 1. Formamidoxime | CH₄N₂O | CID 9561073 - PubChem [pubchem.ncbi.nlm.nih.gov]
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